1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide
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Overview
Description
1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound, followed by oxidation to introduce the 2-oxide functionality. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is increasingly being adopted in the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitro or nitroso derivatives, while substitution reactions can introduce a wide range of functional groups, including halogens, alkyl, and aryl groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 1-methyl-: A simpler derivative with similar reactivity but lacking the methoxyphenyl group.
1H-Pyrazole, 1-phenyl-: Another derivative with a phenyl group instead of the methoxyphenyl group.
1H-Pyrazole, 1-(4-chlorophenyl)-: A derivative with a chloro substituent on the phenyl ring.
Uniqueness
1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide is unique due to the presence of the methoxyphenyl group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
145162-48-7 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-5-3-10(4-6-11)9-12-7-2-8-13(12)14/h2-8H,9H2,1H3 |
InChI Key |
NMGFCJQGZQGFIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=[N+]2[O-] |
Origin of Product |
United States |
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